S-Benzylcysteine basic chemical and physical properties
S-Benzylcysteine basic chemical and physical properties
An In-Depth Technical Guide to S-Benzyl-L-cysteine: Core Properties and Applications
For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental building blocks of complex molecules is paramount. S-Benzyl-L-cysteine, a derivative of the amino acid L-cysteine, serves as a critical component in a multitude of research and development applications, from peptide synthesis to novel drug delivery systems. This guide provides a comprehensive overview of its core chemical and physical properties, synthesis, analytical characterization, and key applications, offering field-proven insights grounded in authoritative data.
Chemical Identity and Molecular Structure
S-Benzyl-L-cysteine is an L-cysteine derivative where the hydrogen atom of the thiol group is replaced by a benzyl group. This modification is crucial as it protects the reactive thiol functionality, preventing unwanted disulfide bond formation and other side reactions, particularly during peptide synthesis.[]
Key Identifiers:
| Identifier | Value |
| CAS Number | 3054-01-1[2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₂S[2][3][4] |
| Molecular Weight | 211.28 g/mol [2][3][4] |
| IUPAC Name | (2R)-2-amino-3-(benzylsulfanyl)propanoic acid[3][4] |
| Synonyms | H-Cys(Bzl)-OH, (R)-S-Benzylcysteine, 3-Benzylthioalanine[2][4][5] |
Molecular Structure:
The structure consists of a chiral carbon center characteristic of amino acids, bonded to an amine group, a carboxylic acid group, a hydrogen atom, and a side chain containing a sulfur atom linked to a benzyl group.
Caption: Chemical structure of S-Benzyl-L-cysteine.
Physicochemical Properties
The physical and chemical properties of S-Benzyl-L-cysteine dictate its handling, storage, and application in various experimental setups. It typically appears as a white to off-white crystalline powder.[2][6]
Summary of Physical Properties:
| Property | Value | Reference(s) |
| Appearance | White to almost white powder or crystalline solid | [2][6][7] |
| Melting Point | 209 - 216 °C (decomposes) | [2][3][6][7] |
| Boiling Point | 379.2 ± 42.0 °C (Predicted) | [2] |
| Solubility | Almost transparent in 1 M NaOH; sparingly soluble in water | [2] |
| Density | ~1.21 - 1.3 g/cm³ (estimate) | [2][7] |
| pKa | 2.10 ± 0.10 (Predicted) | [2] |
| Optical Rotation [α]20/D | +23° to +28° (c=1.5 or 2 in 1 M NaOH) | [2][3] |
The high melting point is indicative of the strong intermolecular forces, including hydrogen bonding and ionic interactions, present in its zwitterionic crystalline state.[8] Its solubility in alkaline solutions like NaOH is due to the deprotonation of the carboxylic acid and amino groups, forming a soluble salt.[2]
Synthesis and Purification
A standard and reliable method for synthesizing S-Benzyl-L-cysteine involves the nucleophilic substitution reaction between L-cysteine and a benzyl halide, typically benzyl bromide, under basic conditions. The base deprotonates the thiol group of cysteine, forming a thiolate anion, which is a potent nucleophile that readily attacks the benzyl bromide.
Experimental Protocol: Synthesis of S-Benzyl-L-cysteine
This protocol is based on established laboratory procedures.[2]
Materials:
-
L-cysteine hydrochloride
-
Benzyl bromide
-
2N Sodium hydroxide (NaOH) solution
-
Ethanol (EtOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a mixture of 2N NaOH solution (15 mL) and ethanol (35 mL).
-
Addition of Reactants: While stirring vigorously, sequentially add L-cysteine hydrochloride (1.3 g, 8.2 mmol) and benzyl bromide (0.98 mL, 8.2 mmol) to the mixture.
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After 1 hour, slowly add concentrated HCl dropwise to neutralize the reaction mixture to a pH of 6-7. This step is critical as it protonates the carboxylate and amino groups, causing the zwitterionic product to precipitate out of the solution.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with deionized water, ethanol, and finally ether. The water wash removes inorganic salts (e.g., NaCl, NaBr), the ethanol wash removes residual unreacted starting materials, and the ether wash helps in drying the final product.
-
Drying: Dry the purified S-Benzyl-L-cysteine product under vacuum to obtain a fine white powder.
Caption: General workflow for the synthesis of S-Benzyl-L-cysteine.
Analytical Characterization
Confirming the identity and purity of synthesized S-Benzyl-L-cysteine is essential. This is achieved through a combination of spectroscopic techniques.
Summary of Key Spectral Data:
| Technique | Key Features and Expected Values |
| IR Spectroscopy | Characteristic peaks for N-H stretch (~3000-3400 cm⁻¹), C=O stretch of carboxylic acid (~1700-1725 cm⁻¹), N-H bend (~1550-1650 cm⁻¹), and aromatic C-H stretches. Absence of S-H stretch (~2550 cm⁻¹).[4][9][10][11] |
| ¹H NMR | Expected signals include aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic CH₂ protons (~3.7 ppm), the α-proton (~3.0-3.5 ppm), and the β-protons adjacent to the sulfur.[12] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ is expected at m/z 212.07. Common fragments may arise from the loss of the carboxyl group or cleavage of the C-S bond, yielding a prominent benzyl or tropylium ion peak at m/z 91.[4][13] |
Applications in Research and Drug Development
The unique structure of S-Benzyl-L-cysteine makes it a valuable tool in several scientific domains.
-
Peptide Synthesis: Its primary application is as a protected form of cysteine in solid-phase and solution-phase peptide synthesis.[] The benzyl group is a stable thiol protecting group that can be removed under specific conditions (e.g., sodium in liquid ammonia or catalytic hydrogenation) that do not affect other protecting groups on the peptide chain.
-
Pharmaceutical Development & Antioxidant Research: It is used as an intermediate in the synthesis of various pharmaceuticals and is studied for its potential antioxidant properties.[14][15] The sulfur atom can participate in redox reactions, making it a subject of interest in studies related to oxidative stress and inflammation.[14][15]
-
Drug Delivery Systems: Recent research has demonstrated the use of S-Benzyl-L-cysteine-based cyclic dipeptides to form supramolecular hydrogels.[16][17] These biocompatible gels can encapsulate therapeutic agents, such as the anticancer drug 5-fluorouracil, allowing for their sustained and controlled release, which can enhance drug efficacy and reduce side effects.[16][17]
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of S-Benzyl-L-cysteine and ensure laboratory safety.
-
Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid creating dust and avoid contact with skin, eyes, and clothing.[6][7][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] It should be kept sealed at room temperature.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[6]
-
Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
Conclusion
S-Benzyl-L-cysteine is more than just a protected amino acid; it is a versatile and enabling molecule for advanced chemical and biomedical research. Its well-defined physicochemical properties, straightforward synthesis, and crucial role as a stable cysteine precursor make it indispensable in peptide chemistry. Furthermore, emerging applications in drug delivery and materials science highlight its potential for future innovations. A thorough understanding of its core properties, as detailed in this guide, is essential for any scientist looking to leverage this compound in their research and development endeavors.
References
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Ghosh, S., et al. (2022). S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release. Journal of Peptide Science, 28(8), e3403. Retrieved from [Link]
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ResearchGate. (n.d.). S‐Benzyl Cysteine Based Cyclic Dipeptide Super Hydrogelator: Enhancing Efficacy of an Anticancer Drug via Sustainable Release. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of l-cysteine and l-cystine between 500 and 3500 cm–1. Retrieved from [Link]
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